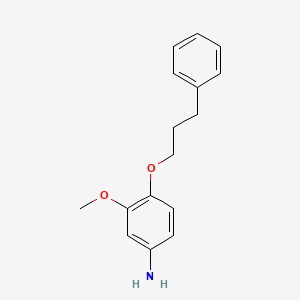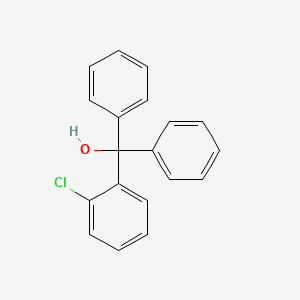
(2-氯苯基)二苯甲醇
概述
描述
. This compound is primarily used in scientific research and has shown potential in various applications, particularly in the study of calcium channels.
科学研究应用
MDK-4025 具有广泛的科学研究应用,包括:
化学: 用作有机合成的试剂和分析化学中的参比化合物。
生物学: 研究其对神经元中钙通道的影响,为神经元信号传导和功能提供见解。
医学: 研究其在与钙通道功能障碍相关的疾病(如癫痫和慢性疼痛)中的潜在治疗作用。
工业: 用于开发新材料以及作为其他化合物的合成中间体。
作用机制
MDK-4025 通过抑制锥体神经元中的高电压激活钙电流发挥作用。该化合物与钙通道结合,阻断钙离子进入神经元。 这种抑制影响神经元的兴奋性和神经递质释放,这可以调节各种生理过程,并可能在神经系统疾病中提供治疗益处 .
准备方法
合成路线和反应条件
MDK-4025 的合成通常涉及在无水乙醚溶液中,将 2-氯苯甲酮与苯基溴化镁(格氏试剂)反应。该反应如下进行:
格氏试剂的制备: 苯基溴化镁通过在无水乙醚中使溴苯与镁屑反应制备。
与 2-氯苯甲酮反应: 然后将制备的格氏试剂加入到 2-氯苯甲酮的无水乙醚溶液中。将反应混合物在室温下搅拌,导致形成 MDK-4025。
纯化: 通过从适当溶剂(例如乙醇)中重结晶来纯化粗产物,以获得纯 MDK-4025。
工业生产方法
MDK-4025 的工业生产遵循类似的合成路线,但在更大规模上进行。反应条件已优化以确保高产率和纯度。使用自动化反应器和连续流动系统可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
MDK-4025 经历了几种类型的化学反应,包括:
氧化: MDK-4025 可以被氧化形成相应的酮或羧酸,使用氧化剂如高锰酸钾或三氧化铬。
还原: 该化合物可以使用还原剂如氢化铝锂或硼氢化钠还原形成醇或烃。
取代: MDK-4025 可以发生亲核取代反应,其中氯原子被其他亲核试剂(如氢氧根、烷氧基或胺基)取代。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 水溶液或醇溶液中的氢氧化钠。
形成的主要产物
氧化: 形成酮或羧酸。
还原: 形成醇或烃。
取代: 形成取代的苯甲酮衍生物。
相似化合物的比较
MDK-4025 可以与其他钙通道抑制剂进行比较,例如:
维拉帕米: 一种众所周知的钙通道阻滞剂,用于治疗高血压和心律失常。
氨氯地平: 另一种钙通道阻滞剂,用于控制高血压和心绞痛。
硝苯地平: 与氨氯地平类似,用于治疗高血压和心绞痛。
MDK-4025 的独特性
与上述化合物不同,MDK-4025 主要用于研究环境,而不是临床应用。其独特的结构和对高电压激活钙电流的特定抑制作用使其成为研究神经元功能和钙通道生理学的有价值工具。
类似化合物
- 维拉帕米
- 氨氯地平
- 硝苯地平
- 地尔硫卓
- 尼莫地平
这些化合物具有类似的作用机制,但在特定应用和对各种钙通道亚型的影响方面有所不同。
属性
IUPAC Name |
(2-chlorophenyl)-diphenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVAHLGKTSPDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305489 | |
| Record name | (2-Chlorophenyl)diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66774-02-5 | |
| Record name | (2-Chlorophenyl)diphenylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066774025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 66774-02-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Chlorophenyl)diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Chlorophenylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-CHLOROPHENYL)DIPHENYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77N69DJ59Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



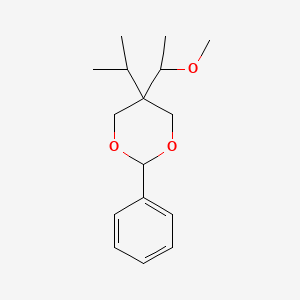
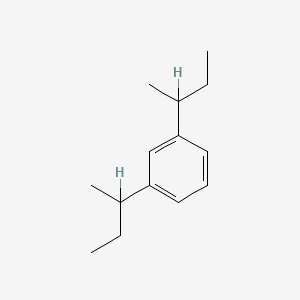
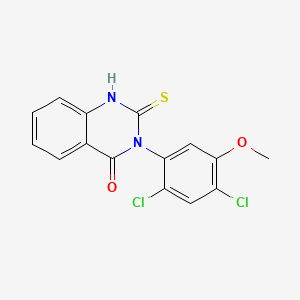
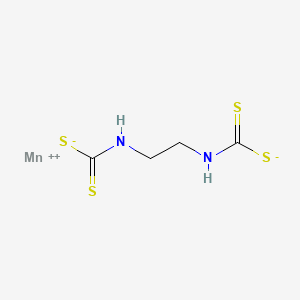
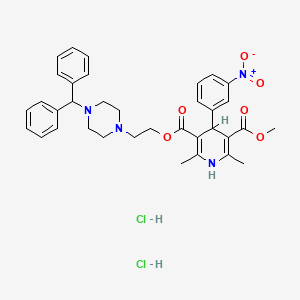
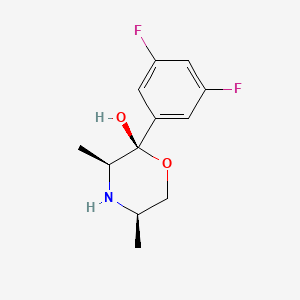


![[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide](/img/structure/B1676025.png)
![4-[(E)-hept-3-enoxy]-3-methoxyaniline](/img/structure/B1676027.png)
